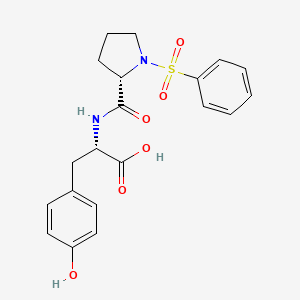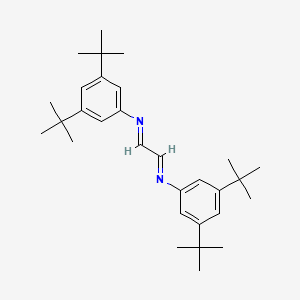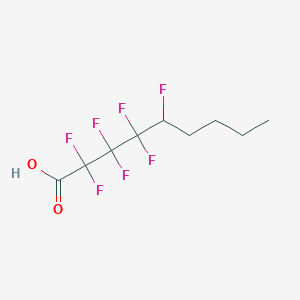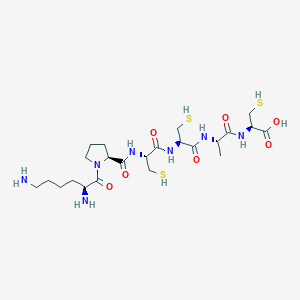![molecular formula C15H24O4 B14237328 3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 500570-39-8](/img/structure/B14237328.png)
3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two rings. This compound belongs to the class of oxaspirocyclic compounds, which are known for their diverse biological activities and applications in various fields such as medicine, catalysis, and optical materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the reaction of 1,5-dioxaspiro[5.5]undecane-2,4-dione with appropriate alkylating agents under controlled conditions. For example, the reaction with propyl bromide in the presence of a base such as potassium carbonate can yield the desired product . The reaction is usually carried out in an organic solvent like ethanol at reflux temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antifungal and insecticidal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undecane-2,4-dione: A parent compound with similar structural features.
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione: Another derivative with different alkyl groups.
3,3-Dipropyl-1,7-dioxaspiro[5.5]undecane-2,4-dione: A compound with an additional oxygen atom in the spirocyclic ring.
Uniqueness
3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its specific alkyl substitution, which imparts distinct chemical and biological properties. The presence of propyl groups enhances its lipophilicity and may influence its interaction with biological targets .
Properties
CAS No. |
500570-39-8 |
|---|---|
Molecular Formula |
C15H24O4 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
3,3-dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C15H24O4/c1-3-8-14(9-4-2)12(16)18-15(19-13(14)17)10-6-5-7-11-15/h3-11H2,1-2H3 |
InChI Key |
CYCXUMXZEZCDKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(=O)OC2(CCCCC2)OC1=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione](/img/structure/B14237261.png)
![1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene](/img/structure/B14237266.png)

![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)
![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)

![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)
![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)
